methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as 2-phenyl-3-ethoxybenzaldehyde, under acidic or basic conditions.
Amidation: The benzofuran intermediate is then reacted with an amine, such as 3-amino-4,5-dimethoxybenzoic acid, to form the amido linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
- Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate
Uniqueness
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is unique due to its specific structural features, such as the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-5-34-17-11-12-21-19(13-17)24(25(35-21)16-9-7-6-8-10-16)26(29)28-20-15-23(32-3)22(31-2)14-18(20)27(30)33-4/h6-15H,5H2,1-4H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUBGRWVILKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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